Comprehensive Technical Guide on N-[1-(4-Methoxyphenyl)propan-2-yl]formamide in Formoterol Synthesis
Comprehensive Technical Guide on N-[1-(4-Methoxyphenyl)propan-2-yl]formamide in Formoterol Synthesis
Executive Summary
N-[1-(4-Methoxyphenyl)propan-2-yl]formamide (CAS: 126002-14-0) is a critical, process-related impurity encountered during the synthesis of the long-acting β2-adrenergic agonist, formoterol[1]. Controlling the impurity profile of formoterol is paramount for ensuring clinical safety and therapeutic efficacy in asthma and COPD treatments[2]. This whitepaper elucidates the mechanistic origins of this specific formamide impurity, tracing its formation to thermodynamic limitations during intermediate synthesis and off-target reactions during late-stage API processing. Furthermore, we provide a self-validating analytical framework and high-performance liquid chromatography (HPLC) protocol for its precise quantification.
Chemical Identity and Structural Significance
Formoterol's molecular architecture includes a formamide group on the aniline ring, a secondary amine in the aliphatic chain, and a phenolic moiety. The impurity N-[1-(4-Methoxyphenyl)propan-2-yl]formamide—frequently cataloged in pharmaceutical reference standards as Formoterol Impurity 11 or Formoterol Impurity 23[3]—represents a truncated, formylated derivative of the API's backbone.
Unlike the highly polar formoterol molecule, this impurity lacks the ethanolamine and phenolic hydroxyl groups. The nitrogen atom is integrated into a neutral formamide functional group, fundamentally altering its physicochemical behavior, solubility, and chromatographic retention compared to the basic secondary amines present in the API and its direct precursors.
Table 1: Physicochemical Properties
| Parameter | Specification |
| Chemical Name | N-[1-(4-Methoxyphenyl)propan-2-yl]formamide |
| Common Synonyms | Formoterol Impurity 11, Formoterol Impurity 23[3] |
| CAS Registry Number | 126002-14-0[3] |
| Molecular Formula | C11H15NO2 |
| Molecular Weight | 193.24 g/mol [3] |
| Structural Class | Formylated Secondary Amine / Phenethylamine Derivative |
Mechanistic Origin: The Leuckart-Wallach Pathway and Late-Stage Formylation
The presence of CAS 126002-14-0 in the final API is driven by two distinct chemical causalities that process chemists must monitor:
Pathway A: Incomplete Hydrolysis of PMMA Precursors The synthesis of formoterol relies heavily on the intermediate 1-(4-methoxyphenyl)propan-2-amine (PMMA)[4]. A highly scalable industrial route to PMMA is the Leuckart-Wallach reaction, where 4-methoxyphenylacetone undergoes reductive amination with formamide and formic acid. The immediate, unhydrolyzed product of this reaction is N-[1-(4-Methoxyphenyl)propan-2-yl]formamide. If the subsequent acid or base hydrolysis step is thermodynamically incomplete, this formamide intermediate persists as a stable impurity and carries over into the downstream coupling steps[4].
Pathway B: Off-Target Late-Stage Formylation In alternative synthetic routes, the formamide moiety of formoterol is introduced late in the synthesis using aggressive formylating reagents like acetic formic anhydride[5]. If unreacted PMMA or its debenzylated derivatives remain in the reaction matrix during this step, they undergo competitive, off-target N-formylation, generating the impurity in situ.
Figure 1: Mechanistic origin of the formamide impurity via the Leuckart-Wallach synthesis pathway.
Experimental Protocol: HPLC Quantification Workflow
Because N-[1-(4-Methoxyphenyl)propan-2-yl]formamide is a neutral amide, it does not ionize under acidic conditions, unlike the basic secondary amines of PMMA and formoterol. We leverage this causality to design a highly selective reverse-phase HPLC method. By utilizing a low-pH mobile phase, the API and basic intermediates are protonated (increasing their polarity and reducing retention time), while the neutral formamide impurity is strongly retained on the hydrophobic stationary phase, ensuring baseline separation.
Step-by-Step Methodology
Step 1: Reagent and Mobile Phase Preparation
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Mobile Phase A (Aqueous): Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to 1000 mL of ultra-pure water (0.1% v/v). Filter through a 0.22 µm membrane. The low pH (~2.0) guarantees complete protonation of the API's basic nitrogen.
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Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.
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Diluent: Water:Acetonitrile (50:50, v/v).
Step 2: Sample Preparation
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Standard Solution: Accurately weigh 5.0 mg of the Formoterol Impurity 23 reference standard[3] and dissolve in 50 mL of diluent (100 µg/mL). Dilute further to a working concentration of 1.0 µg/mL.
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Test Sample: Accurately weigh 50.0 mg of Formoterol API and dissolve in 50 mL of diluent (1000 µg/mL).
Step 3: Chromatographic Conditions
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Column: Zorbax Eclipse Plus C18, 150 mm × 4.6 mm, 3.5 µm particle size.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30°C.
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Detection: UV at 225 nm (optimal absorbance for the methoxyphenyl chromophore).
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Injection Volume: 10 µL.
Table 2: HPLC Gradient Program
| Time (min) | Mobile Phase A (0.1% TFA) | Mobile Phase B (Acetonitrile) | Elution Profile |
| 0.0 | 90% | 10% | Isocratic hold |
| 5.0 | 90% | 10% | Gradient start |
| 20.0 | 40% | 60% | Linear ramp |
| 25.0 | 40% | 60% | High-organic flush |
| 25.1 | 90% | 10% | Re-equilibration |
| 30.0 | 90% | 10% | End of run |
Step 4: System Suitability Testing (SST) - The Self-Validating Metric
Before sample analysis, inject a resolution mixture containing Formoterol API, PMMA, and the formamide impurity. The system is validated only if the resolution factor (
Process Mitigation and Control Strategies
To suppress the formation and carryover of this impurity during drug development, process chemists must implement specific thermodynamic and kinetic control levers:
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Thermodynamic Control of Hydrolysis: When synthesizing PMMA via the Leuckart route, extending the hydrolysis reflux time (e.g., using 6N HCl at 105°C for 12–16 hours) is critical. In-process controls (IPC) must verify that the formamide intermediate is depleted to <0.1% before proceeding to the coupling steps.
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Stoichiometric Precision in Formylation: In late-stage formylation routes, carefully limiting the equivalents of acetic formic anhydride minimizes the risk of off-target N-formylation of residual amines[5]. Low-temperature formylation (−10°C to 0°C) also improves chemoselectivity[1].
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Orthogonal Purification via Crystallization: The impurity can be efficiently purged during the final salt formation. Because the formamide impurity is neutral and less polar, trituration of the crude formoterol fumarate dihydrate with polar aprotic solvents (e.g., acetonitrile at 75–80°C) selectively solubilizes the impurity, leaving the highly pure API salt intact[1][5].
References
1.[2] Formoterol Impurity 32 - Veeprho. veeprho.com. 2.[4] N-benzyl-1-(4-methoxyphenyl)propan-2-amine|CAS 43229-65-8 - Benchchem. benchchem.com. 3.[3] Formoterol Impurity 23 | CAS Number 126002-14-0 - Klivon. klivon.com. 4. Formoterol Impurity 11 | CAS No- 126002-14-0 | Simson Pharma Limited. simsonpharma.com. 5.[1] Formoterol Impurity E (Mixture of Diastereomers) | 1616967-26-0 - Benchchem. benchchem.com. 6.[5] WO2008035380A2 - An improved process for the preparation of high purity formoterol and its pharmaceutically acceptable salts - Google Patents. google.com.
Sources
- 1. benchchem.com [benchchem.com]
- 2. veeprho.com [veeprho.com]
- 3. klivon.com [klivon.com]
- 4. N-benzyl-1-(4-methoxyphenyl)propan-2-amine|CAS 43229-65-8 [benchchem.com]
- 5. WO2008035380A2 - An improved process for the preparation of high purity formoterol and its pharmaceutically acceptable salts - Google Patents [patents.google.com]
